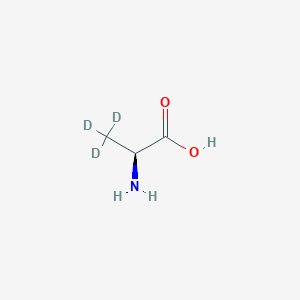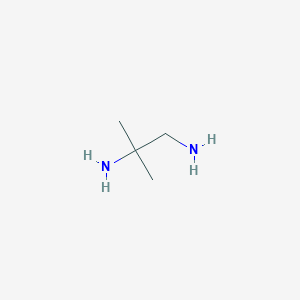
L-Alanine-3,3,3-d3
Overview
Description
L-Alanine-3,3,3-d3 is a labeled analogue of L-Alanine . It is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Molecular Structure Analysis
The molecular formula of L-Alanine-3,3,3-d3 is CD3CH(NH2)CO2H . Its molecular weight is 92.11 g/mol . The InChI string is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 .Scientific Research Applications
Internal Standard for Quantification
L-Alanine-3,3,3-d3 is used as an internal standard for the quantification of L-alanine . This is done using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). The deuterated form of L-Alanine provides a unique mass signature that allows for accurate quantification.
Metabolic Studies
L-Alanine-3,3,3-d3 is used in metabolic studies . It is produced by direct β-decarboxylation of L-aspartate by L-aspartate β-decarboxylase or transamination of pyruvate in the glucose-alanine cycle. It serves as a precursor for gluconeogenesis .
Disease Research
Dysregulation of L-alanine metabolism is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis . The use of L-Alanine-3,3,3-d3 can help in understanding these conditions better.
Endocrinology & Metabolism
L-Alanine-3,3,3-d3 is used in the research area of endocrinology and metabolism . It helps in studying the role of L-alanine in carbohydrate metabolism and metabolic diseases .
Mass Spectrometry Applications
L-Alanine-3,3,3-d3 is used in mass spectrometry applications . The deuterated form of L-alanine provides a unique mass signature that can be used to identify and quantify L-alanine in complex mixtures.
Biochemical Research
L-Alanine-3,3,3-d3 is used in biochemical research . It is used to study the biochemical properties of L-alanine and its role in various biochemical processes.
Mechanism of Action
Target of Action
L-Alanine-3,3,3-d3, also known as CD3CH(NH2)COOH , is a deuterated form of the amino acid L-alanine. It is primarily used as an internal standard for the quantification of L-alanine . The primary targets of L-Alanine-3,3,3-d3 are the same as those of L-alanine, which include various enzymes involved in protein synthesis and metabolism.
Mode of Action
L-Alanine-3,3,3-d3 interacts with its targets in the same way as L-alanine does. It is incorporated into proteins during protein synthesis, and it can also participate in metabolic processes such as the glucose-alanine cycle .
Biochemical Pathways
L-Alanine-3,3,3-d3 is involved in the same biochemical pathways as L-alanine. One of the key pathways is the glucose-alanine cycle, where it can be transaminated to pyruvate for gluconeogenesis . In addition, it can be produced by direct β-decarboxylation of L-aspartate by L-aspartate β-decarboxylase .
Result of Action
The molecular and cellular effects of L-Alanine-3,3,3-d3 are likely to be similar to those of L-alanine. As an amino acid, it plays a crucial role in protein synthesis and metabolism. Dysregulation of L-alanine metabolism is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480395 | |
| Record name | L-Alanine-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-3,3,3-d3 | |
CAS RN |
63546-27-0 | |
| Record name | L-Alanine-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)




![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)



